Benzo[d]oxazole-5-carbaldehyde

Lipophilicity Water solubility Drug design

Benzo[d]oxazole-5-carbaldehyde (IUPAC: 1,3-benzoxazole-5-carbaldehyde) is a heterocyclic aromatic building block with a formyl substituent at the 5-position. The aldehyde functionality enables condensation reactions, Schiff base formation, and nucleophilic additions. The 5-position substitution places the aldehyde group at the meta-like position relative to the oxazole oxygen, directing subsequent functionalization to the para position relative to the oxazole nitrogen. Procurement of the 5-carbaldehyde isomer ensures regiochemical fidelity in SAR studies and patent-protected molecular entities. Verify batch-specific analytical documentation (NMR, HPLC) for reproducibility.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 638192-65-1
Cat. No. B1291999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazole-5-carbaldehyde
CAS638192-65-1
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)N=CO2
InChIInChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H
InChIKeyNOZVUPWWWWWFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazole-5-carbaldehyde (CAS 638192-65-1): Technical Specifications and Procurement Considerations for Chemical Synthesis


Benzo[d]oxazole-5-carbaldehyde (IUPAC: 1,3-benzoxazole-5-carbaldehyde) is a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole moiety with an aldehyde substituent at the 5-position . Its molecular formula is C8H5NO2, with a molecular weight of 147.13 g/mol . The compound is commercially available as a white to off-white solid, with purity specifications ranging from 95% to 97% across major vendors . It serves as a versatile building block in organic synthesis, where the aldehyde functional group enables transformations including condensation reactions, Schiff base formation, and nucleophilic additions .

Why Benzo[d]oxazole-5-carbaldehyde Cannot Be Replaced by Generic Benzoxazole Aldehyde Isomers in Regioselective Synthesis


Benzoxazole carbaldehydes are a family of heteroaromatic aldehydes distinguished by the substitution position of the formyl group on the fused bicyclic ring system. Isomers such as benzoxazole-6-carbaldehyde (CAS 864274-04-4) and benzoxazole-4-carbaldehyde differ fundamentally in the electronic distribution and steric environment around the reactive aldehyde center. The 5-position substitution in benzo[d]oxazole-5-carbaldehyde places the aldehyde group at the meta-like position relative to the oxazole oxygen and para-like position to the nitrogen atom. This specific regiochemistry determines both the intrinsic reactivity of the aldehyde toward nucleophiles and the regioselectivity of subsequent aromatic substitution reactions. Substitution of the 5-carbaldehyde isomer with a 6-carbaldehyde analog in a synthetic route will alter reaction kinetics, product regiochemistry, and downstream molecular properties. Therefore, researchers and procurement specialists must verify the specific isomer required for their synthetic pathway.

Quantitative Differentiation Evidence for Benzo[d]oxazole-5-carbaldehyde Versus Alternative Heteroaromatic Aldehydes


Computed Lipophilicity Profile of Benzo[d]oxazole-5-carbaldehyde: LogP and Water Solubility Parameters for Reaction Design

The predicted physicochemical properties of benzo[d]oxazole-5-carbaldehyde inform solvent selection and reaction medium compatibility. The consensus Log Po/w value of 1.29 indicates moderate lipophilicity, positioning this aldehyde between highly polar aromatic aldehydes (e.g., pyridinecarboxaldehydes) and highly lipophilic naphthalene derivatives . Predicted aqueous solubility of approximately 1.64 mg/mL (0.0111 mol/L) places the compound in the 'Very soluble' classification on the Log S scale . The topological polar surface area (TPSA) of 43.1 Ų indicates moderate polarity and hydrogen-bonding capacity .

Lipophilicity Water solubility Drug design

Aldehyde Positional Isomer Differentiation: Regiochemical Control in Benzoxazole Functionalization

The 5-carbaldehyde isomer (CAS 638192-65-1) differs from the 6-carbaldehyde isomer (exemplified by 2-methylbenzo[d]oxazole-6-carbaldehyde, CAS 864274-04-4) in both molecular properties and synthetic utility [1]. The 5-carbaldehyde positions the formyl group on the benzene ring para to the oxazole nitrogen, whereas the 6-carbaldehyde places it ortho to the oxazole oxygen. This regiochemical difference alters electronic density at the aldehyde carbon, affecting reactivity in condensation and nucleophilic addition reactions.

Regioselectivity Benzoxazole derivatives Isomer comparison

Commercial Purity Specifications Across Suppliers of Benzo[d]oxazole-5-carbaldehyde

Commercially available benzo[d]oxazole-5-carbaldehyde is supplied with purity specifications ranging from 95% to 97% depending on vendor and batch . Fluorochem offers 97% purity (Product Code F220705) with GHS classification H315, H319, H335 . Bidepharm provides standard purity of 96% with batch-specific quality documentation including NMR, HPLC, and GC . AKSci supplies the compound at 95% minimum purity specification with COA and SDS documentation available upon request .

Purity specification Quality control Procurement

Synthetic Accessibility: Ozonolysis Route for Benzo[d]oxazole-5-carbaldehyde Preparation

A documented synthetic route to benzo[d]oxazole-5-carbaldehyde involves ozonolysis of 5-vinylbenzo[d]oxazole at -78 °C in dichloromethane . This method provides access to the aldehyde from a vinyl precursor and represents a distinct synthetic strategy compared to alternative approaches for benzoxazole aldehyde derivatives, which may employ partial oxidation of benzoxazole methanol derivatives or direct formylation reactions.

Synthesis Ozonolysis Precursor

Procurement-Driven Application Scenarios for Benzo[d]oxazole-5-carbaldehyde (CAS 638192-65-1)


Synthesis of Position-Specific Benzoxazole Derivatives via Aldehyde Condensation

Benzo[d]oxazole-5-carbaldehyde serves as a precursor for position-specific benzoxazole derivatives through condensation reactions with amines (forming Schiff bases/imines), hydrazines (forming hydrazones), and carbon nucleophiles. The 5-position aldehyde substituent directs subsequent functionalization to the para position relative to the oxazole nitrogen. Procurement of the 5-carbaldehyde isomer ensures regiochemical fidelity in the final product, which is critical when synthesizing compounds for structure-activity relationship (SAR) studies or patent-protected molecular entities. Researchers should verify purity specifications (95-97%) prior to use in sensitive condensation reactions, as aldehyde impurities may lead to side-product formation.

Building Block for Heterocyclic Library Synthesis in Medicinal Chemistry

The intermediate lipophilicity (Consensus LogP = 1.29) and moderate topological polar surface area (TPSA = 43.1 Ų) of benzo[d]oxazole-5-carbaldehyde make it suitable for constructing compound libraries with balanced physicochemical profiles in drug discovery programs. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities. The aldehyde functionality enables rapid diversification through parallel synthesis approaches. When procuring this building block for library synthesis, researchers should select vendors offering batch-specific analytical documentation (NMR, HPLC) to ensure reproducibility across multiple library plates.

Precursor for Fluorescent Probes and Optical Brighteners via Extended π-Conjugation

The aldehyde group of benzo[d]oxazole-5-carbaldehyde participates in Knoevenagel condensations and Wittig reactions to extend π-conjugation, yielding compounds with enhanced fluorescent properties. Benzoxazole derivatives are established scaffolds in fluorescent dye chemistry and optical brightener formulations. The 5-position substitution pattern influences the electronic transition dipole moment of the resulting conjugated system. For applications requiring high optical purity and minimal background fluorescence, researchers should procure material with documented purity ≥96% and verify the absence of fluorescent impurities via vendor-provided HPLC traces.

Isomer-Specific Synthesis for Regiochemically Defined Pharmacophores

In medicinal chemistry campaigns targeting specific protein binding sites, the position of the aldehyde group on the benzoxazole core dictates the spatial orientation of subsequent substituents relative to the heterocyclic scaffold. The 5-carbaldehyde isomer (CAS 638192-65-1) differs from the 6-carbaldehyde isomer (CAS 864274-04-4) in molecular geometry and electronic properties . Researchers pursuing patent-protected chemical space or optimizing binding interactions with biological targets must verify the correct isomer is procured, as isomeric substitution will alter pharmacophore geometry and may invalidate SAR conclusions. Technical datasheets should be cross-referenced against the CAS number (638192-65-1) to confirm isomer identity.

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